tert-Butyl (2R)-2-benzylpiperidine-1-carboxylate
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Overview
Description
tert-Butyl (2R)-2-benzylpiperidine-1-carboxylate is a chemical compound that features a tert-butyl group, a benzyl group, and a piperidine ring. This compound is of interest in various fields of chemistry and biology due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2R)-2-benzylpiperidine-1-carboxylate typically involves the reaction of benzyl cyanide with tert-butyl hydroperoxide under metal-free conditions. This method allows for the oxidation of the Csp3–H bond, cleavage of the C–CN bond, and formation of the C–O bond in a single pot reaction . Another method involves the use of flow microreactor systems to introduce the tert-butoxycarbonyl group into various organic compounds, making the process more efficient and sustainable .
Industrial Production Methods
Industrial production of this compound often employs continuous flow processes due to their efficiency and scalability. These methods ensure consistent product quality and reduce the environmental impact compared to traditional batch processes.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2R)-2-benzylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: In the presence of tert-butyl hydroperoxide, the compound can undergo oxidation reactions.
Reduction: The compound can be reduced using common reducing agents.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include tert-butyl hydroperoxide for oxidation and various reducing agents for reduction reactions. The conditions for these reactions are typically mild, allowing for efficient transformations without harsh conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
tert-Butyl (2R)-2-benzylpiperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical transformations.
Biology: The compound is used in studies involving macromolecular complexes and neurotransmitter release.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl (2R)-2-benzylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. For example, it can inhibit enzymes such as calmodulin-2 and calmodulin-3 in humans . The compound’s effects are mediated through its ability to bind to these targets and modulate their activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-Butyl (2R)-2-benzylpiperidine-1-carboxylate include other tert-butyl esters and piperidine derivatives. Examples include tert-butyl carbamates, tert-butyl carbonates, and tert-butyl ethers .
Uniqueness
What sets this compound apart from similar compounds is its unique combination of a tert-butyl group, a benzyl group, and a piperidine ring. This combination imparts specific reactivity and properties that make it valuable in various applications, from organic synthesis to biological studies .
Properties
IUPAC Name |
tert-butyl (2R)-2-benzylpiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2/c1-17(2,3)20-16(19)18-12-8-7-11-15(18)13-14-9-5-4-6-10-14/h4-6,9-10,15H,7-8,11-13H2,1-3H3/t15-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSMLBZLGNDVECE-OAHLLOKOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCCC[C@@H]1CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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